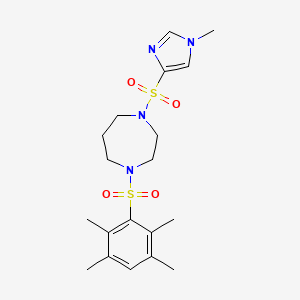

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(1-methylimidazol-4-yl)sulfonyl-4-(2,3,5,6-tetramethylphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4S2/c1-14-11-15(2)17(4)19(16(14)3)29(26,27)23-8-6-7-22(9-10-23)28(24,25)18-12-21(5)13-20-18/h11-13H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXQDOQQSINAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a diazepane ring with two sulfonyl substituents and an imidazole moiety. Its structure can be represented as follows:

Chemical Formula : C₁₅H₁₈N₄O₄S₂

Molecular Weight : 398.46 g/mol

CAS Number : 2320924-46-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of the imidazole derivative followed by sulfonylation and coupling with the diazepane framework. The reaction conditions often involve strong acids or bases and controlled temperatures to ensure high yield and purity.

The biological activity of this compound primarily arises from its interactions with specific molecular targets in biological systems:

- Enzyme Inhibition : The imidazole moiety can interact with metal ions or active sites in enzymes, potentially inhibiting their activity.

- Protein-Ligand Interactions : The sulfonyl groups may engage in hydrogen bonding and electrostatic interactions that modulate protein functions.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of similar compounds containing imidazole and sulfonyl groups. For instance, a related compound demonstrated no significant activity against various strains of bacteria and fungi including Staphylococcus aureus and Candida albicans . However, further research is needed to evaluate the specific antimicrobial efficacy of the diazepane derivative.

Study 1: Antimicrobial Efficacy

A comparative study involving structurally similar compounds highlighted the lack of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compound showed no inhibitory effects on tested organisms such as Pseudomonas aeruginosa and Escherichia coli .

Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that compounds with imidazole rings exhibit potential as enzyme inhibitors. For example, studies indicated that imidazole derivatives can inhibit certain metalloproteins by chelating metal ions essential for enzyme function . This suggests that our compound may have similar inhibitory effects worth investigating.

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that facilitate interactions with various biological targets.

Antimicrobial Activity : Research indicates that derivatives containing imidazole and diazepane moieties exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated significant inhibitory effects on farnesyltransferase, a target implicated in cancer cell proliferation .

Enzyme Inhibition : The sulfonyl groups can interact with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic applications. The imidazole ring enhances binding affinity and specificity towards enzyme targets.

Biological Research

This compound serves as a valuable tool in biological research for studying enzyme mechanisms and interactions.

Investigating Biological Interactions : The unique structural characteristics allow researchers to explore how this compound interacts with various biomolecules, contributing to a better understanding of biochemical pathways.

Potential Drug Development : Given its biological activity, there is potential for this compound to be developed into new therapeutic agents targeting specific diseases.

Materials Science

The compound's unique properties make it suitable for applications in materials science.

Development of New Materials : It can be utilized in synthesizing novel polymers or catalysts with enhanced properties due to its complex structure and functional groups.

Case Studies

Several studies have highlighted the efficacy of similar compounds in various applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Provided Evidence

Key comparisons can be inferred from structural motifs:

Key Observations:

- Sulfonyl vs. Chloromethyl/Nitro Groups: The target compound’s sulfonyl groups likely enhance solubility and hydrogen-bonding capacity compared to the chloromethyl or nitro substituents in , which are more electrophilic and reactive .

- Diazepane vs.

- Steric Effects: The tetramethylphenyl group in the target compound introduces significant steric hindrance, unlike the planar aryl groups in ’s imidazoles, which could limit metabolic degradation .

Hypothetical Pharmacological and Physicochemical Properties

- Bioactivity: Sulfonamide-containing compounds often exhibit antimicrobial or enzyme-inhibitory properties. The dual sulfonyl groups in the target compound may synergize for enhanced activity compared to mono-substituted analogues.

- Solubility: The polar sulfonyl groups could improve aqueous solubility relative to ’s hydrophobic triphenylimidazoles.

- Metabolic Stability: The tetramethylphenyl group may reduce oxidative metabolism, extending half-life compared to ’s nitroimidazole derivatives.

Q & A

Basic: What are the critical steps in synthesizing 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane?

Methodological Answer:

The synthesis involves multi-step routes, typically starting with the diazepane core formation, followed by sequential sulfonylation. Key steps include:

- Diazepane Ring Construction : Cyclization of diamine precursors via reductive amination or alkylation .

- Sulfonyl Group Introduction : Nucleophilic substitution using sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride and 2,3,5,6-tetramethylphenylsulfonyl chloride) under basic conditions (e.g., triethylamine or pyridine) .

- Purification : Chromatography (silica gel or HPLC) to isolate the product, with solvents like dichloromethane or acetonitrile .

Critical Parameters : Reaction temperature (often 0–25°C), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric control to avoid bis-sulfonylation side products .

Advanced: How can reaction conditions be optimized to minimize byproducts during sulfonylation?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity while stabilizing intermediates .

- Catalyst Use : Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonylation efficiency, reducing unreacted starting material .

- Stepwise Addition : Sequential addition of sulfonyl chlorides (imidazole first, then aryl) prevents cross-reactivity .

- Real-Time Monitoring : Use TLC or inline NMR to track reaction progress and adjust reagent ratios dynamically .

Validation : Compare HPLC purity profiles before/after optimization, targeting >95% yield .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR :

- HRMS : Exact mass verification (e.g., m/z 504.15 for C₂₂H₂₈N₄O₄S₂⁺) .

- FT-IR : Sulfonyl S=O stretches (1150–1350 cm⁻¹) .

Advanced: How can structural ambiguities (e.g., sulfonyl group orientation) be resolved?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis provides definitive bond angles and spatial arrangement of sulfonyl groups .

- DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., Gaussian/B3LYP) to validate stereoelectronic effects .

- 2D NMR (COSY, NOESY) : Correlate proton proximities to confirm regiochemistry and rule out isomerization .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

The dual sulfonamide structure suggests kinase or protease inhibition, similar to analogs:

- Imidazole Sulfonamides : Known to inhibit tyrosine kinases (e.g., EGFR) via H-bonding with ATP-binding pockets .

- Aryl Sulfonamides : Interact with carbonic anhydrases or caspase-family enzymes .

Initial Screening : Use fluorescence-based kinase assays (e.g., ADP-Glo™) or enzyme inhibition assays (IC₅₀ determination) .

Advanced: How to design a SAR study to evaluate substituent effects on bioactivity?

Methodological Answer:

- Variable Substituents : Synthesize analogs with modified imidazole (e.g., 2-methyl) or aryl (e.g., halogenated) groups .

- Assay Design : Test against kinase panels (e.g., Eurofins KinaseProfiler) and measure IC₅₀ values.

- Computational Modeling : Docking (AutoDock Vina) and MD simulations to correlate substituent size/hydrophobicity with binding affinity .

Data Analysis : Use clustering algorithms (e.g., PCA) to identify structural determinants of activity .

Basic: How stable is this compound under physiological conditions?

Methodological Answer:

- Hydrolysis Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC. Sulfonamides are generally stable, but diazepane rings may hydrolyze under acidic/basic conditions .

- Light Sensitivity : Store in amber vials at –20°C; assess photodegradation by UV-Vis (λ 250–300 nm) .

Advanced: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/acetonitrile). Monitor transitions (e.g., m/z 504 → 287 for quantification) .

- Sample Prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .

- Validation : Follow FDA guidelines for LLOQ (1 ng/mL), precision (<15% RSD), and recovery (>80%) .

Basic: What functional groups dictate its solubility and reactivity?

Methodological Answer:

- Hydrophilic Groups : Sulfonyl moieties enhance water solubility; logP can be estimated (e.g., ~2.5 via ChemAxon) .

- Reactive Sites : Imidazole N3 (weak nucleophile) and diazepane secondary amines (prone to acylation) .

Advanced: How to predict metabolic pathways using in silico tools?

Methodological Answer:

- Software : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I (oxidation at diazepane) and Phase II (glucuronidation) metabolites .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Validation : Compare with in vitro microsomal studies (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.